molecular formula C₂₅H₃₂O₈ B1145712 Prednisolone 17-Hemisuccinate CAS No. 107085-25-6

Prednisolone 17-Hemisuccinate

Cat. No.: B1145712
CAS No.: 107085-25-6
M. Wt: 460.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone 17-Hemisuccinate: is a corticosteroid derivative of prednisolone, a synthetic glucocorticoid. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies .

Mechanism of Action

1. Target of Action: Prednisolone 17-Hemisuccinate primarily targets the glucocorticoid receptor (GR). These receptors are widely distributed in various tissues and play a crucial role in regulating inflammation, immune response, and metabolism .

2. Mode of Action: Upon administration, this compound binds to the glucocorticoid receptor in the cytoplasm. This binding induces a conformational change in the receptor, allowing the receptor-ligand complex to translocate into the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of specific genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines .

3. Biochemical Pathways: this compound affects several biochemical pathways, including:

Pharmacokinetics:

5. Result of Action: At the molecular level, this compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. At the cellular level, it decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability. These actions collectively result in potent anti-inflammatory and immunosuppressive effects .

6. Action Environment: The efficacy and stability of this compound can be influenced by various environmental factors:

By understanding these aspects of this compound, healthcare professionals can optimize its use in treating various inflammatory and autoimmune conditions.

: DrugBank : DrugBank

Biochemical Analysis

Biochemical Properties

Prednisolone 17-Hemisuccinate, like prednisolone, exerts its effects primarily through interactions with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes. This can lead to a variety of effects, including the promotion of gluconeogenesis, increased deposition of glycogen in the liver, inhibition of glucose utilization, anti-insulin activity, increased catabolism of protein, increased lipolysis, and stimulation of fat synthesis and storage .

Cellular Effects

This compound can have a wide range of effects on cells. It can suppress the immune response, reducing inflammation and swelling. It can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of pro-inflammatory cytokines, suppress cell-mediated immunity, reduce complement synthesis, and decrease the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor (GR). This binding leads to changes in gene expression, with the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This can result in a variety of effects, including the inhibition of phospholipase A2, decreased synthesis of interleukins, and increased lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown that the drug is rapidly and completely hydrolyzed to methylprednisolone with a half-life of 10 minutes . Over time, this can lead to changes in the drug’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, studies in rabbits have shown that the drug is rapidly and completely hydrolyzed to methylprednisolone, with identical disposition curves for methylprednisolone regardless of the form of the steroid given .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to methylprednisolone, a process that involves various enzymes . The drug can also interact with various cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a water-soluble compound, which allows it to be rapidly distributed throughout the body. It can interact with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prednisolone 17-Hemisuccinate can be synthesized through the esterification of prednisolone with succinic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Prednisolone 17-Hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prednisolone 17-Hemisuccinate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Prednisolone: The parent compound, differing by the absence of the hemisuccinate ester.

    Methylprednisolone Hemisuccinate: A similar corticosteroid with a methyl group at the 6th position.

    Dexamethasone: Another glucocorticoid with a fluorine atom at the 9th position.

Uniqueness: Prednisolone 17-Hemisuccinate is unique due to its esterified form, which enhances its solubility and bioavailability. This modification allows for more efficient drug delivery and prolonged therapeutic effects compared to its non-esterified counterparts .

Properties

CAS No.

107085-25-6

Molecular Formula

C₂₅H₃₂O₈

Molecular Weight

460.52

Synonyms

Prednisolone 17-Succinate;  11β,17,21-Trihydroxy-17-(hydrogen Succinate) Pregna-1,4-diene-3,20-dione;  (11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione

Origin of Product

United States
Customer
Q & A

Q1: The provided research focuses on prednisolone 21-hemisuccinate. Why is prednisolone 17-hemisuccinate relevant in this context?

A1: While the research primarily focuses on the 21-hemisuccinate, it highlights that this compound is formed as an intermediate during the hydrolysis of prednisolone 21-hemisuccinate. [] This intramolecular transformation is a crucial step in the eventual release of the active drug, prednisolone, from its prodrug form. Understanding the behavior of this intermediate could be important for optimizing the release kinetics of prednisolone from similar prodrug systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.